2,3-Dibromopentane 2,3-Dibromopentane
Brand Name: Vulcanchem
CAS No.: 5398-25-4
VCID: VC3906617
InChI: InChI=1S/C5H10Br2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3
SMILES: CCC(C(C)Br)Br
Molecular Formula: C5H10Br2
Molecular Weight: 229.94 g/mol

2,3-Dibromopentane

CAS No.: 5398-25-4

Cat. No.: VC3906617

Molecular Formula: C5H10Br2

Molecular Weight: 229.94 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromopentane - 5398-25-4

Specification

CAS No. 5398-25-4
Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
IUPAC Name 2,3-dibromopentane
Standard InChI InChI=1S/C5H10Br2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3
Standard InChI Key LWBRXRHBXMVUEX-UHFFFAOYSA-N
SMILES CCC(C(C)Br)Br
Canonical SMILES CCC(C(C)Br)Br

Introduction

Structural and Molecular Properties

Molecular Identity and Configuration

2,3-Dibromopentane is systematically named according to IUPAC guidelines as 2,3-dibromopentane, reflecting the positions of bromine substituents on the second and third carbons of a five-carbon chain . The compound’s canonical SMILES representation (CCC(C(C)Br)Br\text{CCC(C(C)Br)Br}) and InChIKey (LWBRXRHBXMVUEX-UHFFFAOYSA-N\text{LWBRXRHBXMVUEX-UHFFFAOYSA-N}) provide unambiguous identifiers for its structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC5H10Br2\text{C}_5\text{H}_{10}\text{Br}_2
Molecular Weight229.94 g/mol
CAS Registry Number5398-25-4
XLogP3-AA3.1
Hydrogen Bond Donors0

The compound’s stereochemistry is notable, with the erythro isomer (meso form) and D,L diastereomers exhibiting distinct reactivity patterns. For instance, reductive dehalogenation of the meso isomer yields trans-alkenes, whereas the D,L form predominantly produces cis-alkenes .

Chemical Reactivity and Reaction Mechanisms

Dehalogenation Reactions

A prominent reaction pathway involves reductive elimination using zinc (Zn\text{Zn}), which removes both bromine atoms to form pentane:

BrCH2CHBrCH2CH2CH3+2ZnCH3CH2CH2CH2CH3+2ZnBr2\text{BrCH}_2\text{CHBrCH}_2\text{CH}_2\text{CH}_3 + 2\text{Zn} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + 2\text{ZnBr}_2

This two-electron transfer mechanism proceeds via sequential cleavage of carbon-bromine bonds, underscoring the compound’s utility in generating alkanes .

Substitution and Elimination Pathways

In the presence of strong bases (e.g., NaNH2\text{NaNH}_2), 2,3-dibromopentane undergoes double elimination to form pent-2-yne, a reaction critical for alkyne synthesis . Nucleophilic substitution reactions with hydroxide (OH\text{OH}^-) or alkoxide (RO\text{RO}^-) ions yield substituted pentanes, though stereochemical outcomes depend on the starting isomer .

Applications in Organic Synthesis

Intermediate for Alkene and Alkyne Production

The compound’s vicinal dibromide structure makes it a precursor to alkenes (via dehydrohalogenation) and alkynes (through double elimination). For example, treatment with zinc in ethanol produces pentane, while harsher conditions with sodium amide yield pent-2-yne .

Mechanistic Studies in Stereochemistry

Studies comparing erythro and D,L isomers have elucidated stereospecific reaction outcomes. For instance, meso-2,3-dibromopentane predominantly forms trans-2-pentene upon dehalogenation, whereas the D,L isomer favors cis-2-pentene . These findings are pivotal for designing stereoselective syntheses.

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Vicinal Dihaloalkanes

CompoundMolecular FormulaBoiling Point (°C)Key Reactivity Differences
2,3-DibromopentaneC5H10Br2\text{C}_5\text{H}_{10}\text{Br}_2Not reportedHigher electrophilicity due to Br
2,3-DibromobutaneC4H8Br2\text{C}_4\text{H}_8\text{Br}_2161Shorter chain alters elimination kinetics
2,3-DichloropentaneC5H10Cl2\text{C}_5\text{H}_{10}\text{Cl}_2Not reportedLess reactive in SN2 due to smaller Cl

Bromine’s larger atomic size and polarizability enhance 2,3-dibromopentane’s susceptibility to nucleophilic attack compared to chloro analogs .

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